2-Bromo-3-isocyanatothiophene
Overview
Description
2-Bromo-3-isocyanatothiophene is a heterocyclic compound with the molecular formula C5H2BrNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-bromothiophene with phosgene to form the isocyanate derivative .
Industrial Production Methods: Industrial production of 2-Bromo-3-isocyanatothiophene may involve large-scale bromination and isocyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-isocyanatothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and acetonitrile.
Major Products:
Substituted Thiophenes: Formed through nucleophilic substitution.
Urethanes and Ureas: Formed through addition reactions with the isocyanate group.
Scientific Research Applications
2-Bromo-3-isocyanatothiophene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to enhance their properties.
Medicinal Chemistry: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-isocyanatothiophene involves its reactivity with nucleophiles and electrophiles. The bromine atom and isocyanate group are key functional groups that participate in various chemical reactions. The compound can form covalent bonds with biological molecules, potentially disrupting their normal function and leading to biological effects .
Comparison with Similar Compounds
2-Bromo-3-methoxythiophene: Similar in structure but contains a methoxy group instead of an isocyanate group.
2-Bromo-3-chlorothiophene: Contains a chlorine atom instead of an isocyanate group.
Properties
IUPAC Name |
2-bromo-3-isocyanatothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNOS/c6-5-4(7-3-8)1-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLBKFFMFXAOHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1N=C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640282 | |
Record name | 2-Bromo-3-isocyanatothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910036-93-0 | |
Record name | 2-Bromo-3-isocyanatothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=910036-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-isocyanatothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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